molecular formula C17H22N4O3S2 B11766222 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11766222
M. Wt: 394.5 g/mol
InChI Key: RHWDMARSDXRTNQ-UHFFFAOYSA-N
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Description

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process begins with the preparation of the core triazole structure, followed by the introduction of the pyrrolidin-1-ylsulfonyl and tetrahydrofuran-2-ylmethyl groups. Common reagents used in these reactions include sulfonyl chlorides, pyrrolidine, and tetrahydrofuran derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the triazole and sulfonyl groups can facilitate interactions with biological macromolecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyrrolidin-1-ylsulfonyl)pyridin-2-ol
  • [5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine
  • 2-{5-[(Pyrrolidin-1-ylsulfonyl)methyl]-1H-indol-3-yl}ethanamine

Uniqueness

5-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a tetrahydrofuran moiety, and a pyrrolidin-1-ylsulfonyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H22N4O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

4-(oxolan-2-ylmethyl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H22N4O3S2/c22-26(23,20-9-1-2-10-20)15-7-5-13(6-8-15)16-18-19-17(25)21(16)12-14-4-3-11-24-14/h5-8,14H,1-4,9-12H2,(H,19,25)

InChI Key

RHWDMARSDXRTNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3CC4CCCO4

Origin of Product

United States

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